REACTION_CXSMILES
|
[F:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]2=[CH:4][CH:3]=1.[CH:11]1(B(O)O)[CH2:13][CH2:12]1.C(=O)([O-])[O-].[Na+].[Na+].N1C=CC=CC=1C1C=CC=CN=1.[NH4+].[Cl-]>C(Cl)Cl.O>[CH:11]1([N:8]2[C:6]3=[N:7][C:2]([F:1])=[CH:3][CH:4]=[C:5]3[CH:10]=[CH:9]2)[CH2:13][CH2:12]1 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C(=N1)NC=C2
|
Name
|
|
Quantity
|
7.82 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
cupric acetate
|
Quantity
|
8.36 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.65 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
7.11 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C1=NC=CC=C1
|
Name
|
cupric acetate
|
Quantity
|
4.18 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.41 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
cupric acetate
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to room temperature
|
Type
|
STIRRING
|
Details
|
The mixture is stirred
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at room temperature for 4 days
|
Duration
|
4 d
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulphate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a green oil, which
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with DCM
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C=CC=2C1=NC(=CC2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.52 mmol | |
AMOUNT: MASS | 2.03 g | |
YIELD: CALCULATEDPERCENTYIELD | 25.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |